molecular formula C19H19N3O4 B11387375 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

Cat. No.: B11387375
M. Wt: 353.4 g/mol
InChI Key: LOIXFKDLSPSXNL-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is an organic compound that features a benzamide core substituted with a methoxyphenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate nitrile oxide under reflux conditions.

    Coupling with 4-propoxybenzoyl chloride: The oxadiazole intermediate is then coupled with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: It can be used in the development of organic electronic materials due to its unique electronic properties.

    Biology: It is investigated for its potential to modulate biological pathways and its interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide
  • 4-methoxyphenyl isocyanate
  • N-(4-methoxyphenyl)acetamide

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is unique due to the presence of both the oxadiazole ring and the propoxybenzamide moiety. This combination imparts distinct electronic properties and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C19H19N3O4/c1-3-12-25-16-10-6-14(7-11-16)19(23)20-18-17(21-26-22-18)13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

LOIXFKDLSPSXNL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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